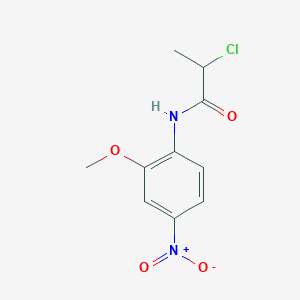

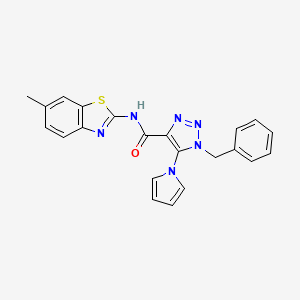

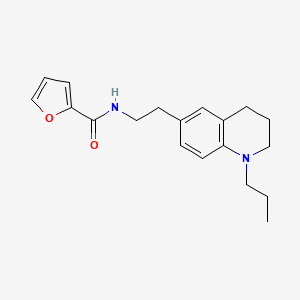

![molecular formula C19H26FN3O5S B2655060 N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide CAS No. 872722-75-3](/img/structure/B2655060.png)

N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Its unique mechanism of action makes it a promising candidate for cancer therapy, particularly in the treatment of solid tumors.

Aplicaciones Científicas De Investigación

Electrophilic Aminations with Oxaziridines

Cyclohexanespiro-3'-oxaziridine demonstrates the ability to transfer its NH group to various nucleophiles, facilitating the synthesis of a wide range of derivatives. This process can potentially apply to the synthesis or modification of compounds like N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide, highlighting the versatility of oxaziridine in chemical synthesis Siegfried Andreae & Ernst Schmitz, 1991.

Development of Fluorine-18-Labeled 5-HT1A Antagonists

Research on fluorinated derivatives of WAY 100635, including the use of various acids replacing cyclohexanecarboxylic acid, showcases the role of fluorinated compounds in enhancing biological properties for potential therapeutic applications. This research indicates the importance of fluorine substitution in modifying the activity and specificity of bioactive molecules, which could be relevant for the synthesis and application of this compound L. Lang et al., 1999.

Hydrogen Bonding in Anticonvulsant Enaminones

The structural analysis of anticonvulsant enaminones demonstrates the impact of hydrogen bonding on the stability and reactivity of cyclic compounds. Understanding these interactions is crucial for the design and synthesis of new compounds with potential pharmacological applications, providing insights into how similar interactions might influence the properties of this compound M. Kubicki et al., 2000.

Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes

This research presents a copper-catalyzed process for the functionalization of alkanes with amides and imides, leading to N-alkyl products. Such methodologies could be applied to the synthesis or modification of complex molecules, including this compound, demonstrating the utility of copper catalysis in organic synthesis B. L. Tran et al., 2014.

Design of New Oxazaphosphorine Anticancer Drugs

The design and evaluation of new oxazaphosphorine derivatives aim to improve selectivity and reduce toxicity in anticancer agents. This approach to drug design and modification underscores the potential for developing targeted therapies using structurally complex compounds like this compound Jun Liang et al., 2007.

Propiedades

IUPAC Name |

N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O5S/c20-14-7-9-16(10-8-14)29(26,27)23-11-4-12-28-17(23)13-21-18(24)19(25)22-15-5-2-1-3-6-15/h7-10,15,17H,1-6,11-13H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMPIHCTNSVICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

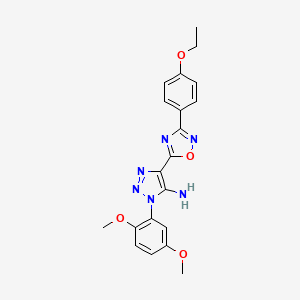

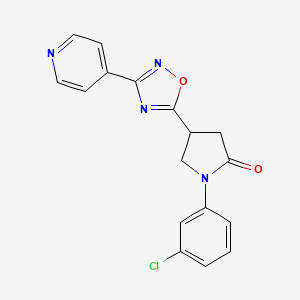

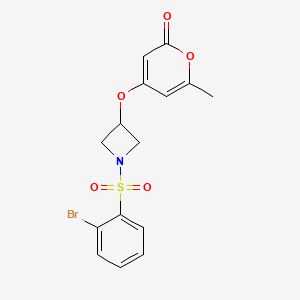

![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2654977.png)

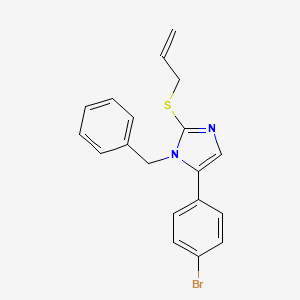

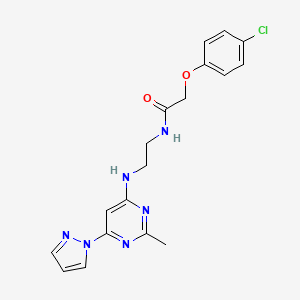

![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)

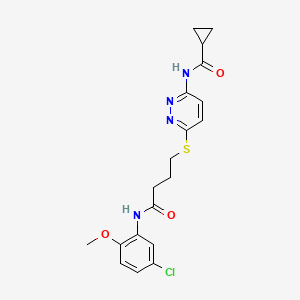

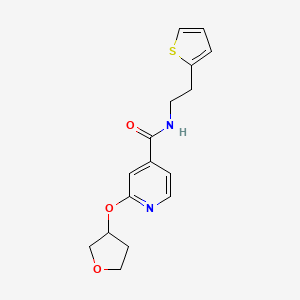

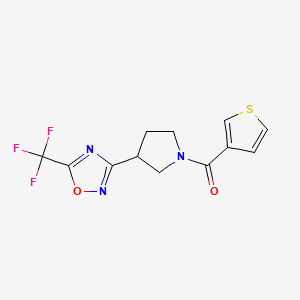

![2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2654993.png)